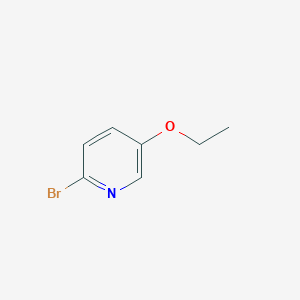

2-Bromo-5-ethoxypyridine

Description

Significance of Halogenated Pyridines in Heterocyclic Chemistry

Among the various classes of substituted pyridines, halogenated pyridines hold a special place in synthetic organic chemistry. sigmaaldrich.com Halogen atoms (bromine, chlorine, fluorine, and iodine) serve as versatile handles for further chemical transformations. sigmaaldrich.com The carbon-halogen bond can be readily manipulated through various reactions, most notably cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.org

This ability to serve as a synthetic linchpin makes halogenated pyridines invaluable intermediates in the construction of complex molecular architectures. chemrxiv.org They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds. The regioselective introduction of a halogen atom onto the pyridine (B92270) ring is a critical step that enables the targeted synthesis of specific isomers, which is often crucial for biological activity. chemrxiv.org

Overview of Pyridine Ring Functionalization Strategies

The functionalization of the pyridine ring is a central theme in heterocyclic chemistry. Due to the electron-deficient nature of the pyridine ring, resulting from the presence of the electronegative nitrogen atom, it exhibits distinct reactivity compared to benzene (B151609). beilstein-journals.org This electron deficiency deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. beilstein-journals.orgiust.ac.ir

To overcome these challenges, chemists have developed a diverse toolkit of functionalization strategies:

Direct C-H Functionalization: This modern approach aims to directly replace a carbon-hydrogen bond with a new functional group, offering a more atom-economical and sustainable synthetic route. beilstein-journals.org Transition-metal catalysis is often employed to achieve regioselective C-H activation at specific positions on the pyridine ring. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines are particularly susceptible to SNAr reactions, where a nucleophile displaces the halide. This is a powerful method for introducing a wide range of functional groups. cymitquimica.com

Metal-Halogen Exchange: Halogenated pyridines can undergo metal-halogen exchange to form organometallic pyridine derivatives, which can then react with various electrophiles. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are extensively used to functionalize halogenated pyridines. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. researchgate.net

Functionalization via Pyridine N-oxides: The conversion of pyridine to its N-oxide activates the ring towards both electrophilic and nucleophilic attack, providing an alternative route to functionalized pyridines. semanticscholar.orgresearchgate.net

Positioning 2-Bromo-5-ethoxypyridine within Contemporary Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.cominnospk.com Its ability to participate in a variety of chemical transformations makes it a versatile intermediate for the construction of novel heterocyclic frameworks. cymitquimica.com The strategic placement of the bromo and ethoxy groups allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.

Chemical and Physical Properties of this compound

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | guidechem.com |

| Molecular Weight | 202.05 g/mol | chembk.com |

| Appearance | Yellow solid | innospk.com |

| Melting Point | 32-36 °C | innospk.comchembk.com |

| Boiling Point | 107 °C at 33 mmHg | chembk.com |

| Density | ~1.5 g/cm³ | innospk.com |

| Flash Point | 84.6 ± 21.8 °C | innospk.com |

| CAS Number | 55849-30-4 | guidechem.com |

Synthetic Routes and Reactions

The synthesis of this compound and its subsequent reactions are central to its utility in organic chemistry.

A common synthetic approach to analogous 2-bromo-5-alkoxypyridines involves the diazotization of the corresponding 2-amino-5-alkoxypyridine in the presence of a bromide source. For instance, 2-bromo-5-methoxypyridine (B47582) can be synthesized from 2-amino-5-methoxypyridine (B21397) by treatment with bromine in hydrobromic acid, followed by the addition of sodium nitrite (B80452). chemicalbook.com The resulting diazonium salt is then decomposed to yield the desired 2-bromo-5-methoxypyridine. chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound, starting from 2-amino-5-ethoxypyridine. However, the synthesis of 2-amino-5-ethoxypyridine itself can be challenging due to side reactions when using sodium ethylate with 2-amino-5-bromopyridine (B118841). researchgate.net

Once obtained, this compound can participate in a variety of reactions:

Cross-Coupling Reactions: The bromine atom at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. For example, it can be coupled with boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to introduce new carbon-based substituents.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom facilitates nucleophilic attack at the 2-position, allowing for the displacement of the bromide by various nucleophiles such as amines, alcohols, and thiols.

Halogen Dance Reaction: Under certain basic conditions, the bromine atom may migrate to an adjacent position on the pyridine ring, a phenomenon known as the halogen dance reaction. clockss.org This can be a useful, albeit sometimes complex, method for accessing other isomers.

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in organic synthesis. innospk.com Its bifunctional nature allows for sequential and regioselective modifications, making it a valuable tool for building molecular diversity. It serves as a key starting material for the synthesis of more elaborate pyridine-containing compounds that are of interest in medicinal chemistry and materials science. guidechem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVSMILQHDQEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634088 | |

| Record name | 2-Bromo-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42834-01-5 | |

| Record name | 2-Bromo-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Ethoxypyridine

Direct Bromination Approaches

Direct bromination of an ethoxypyridine precursor to obtain 2-Bromo-5-ethoxypyridine is a complex challenge due to the directing effects of the substituents on the pyridine (B92270) ring. The ethoxy group at the 3-position is an activating, ortho-, para-directing group, which would favor substitution at the 2, 4, and 6 positions. Conversely, the pyridine nitrogen atom deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the 3- and 5-positions. The synthesis of the target compound requires bromination at the 2-position, which is electronically favored by the ethoxy group but is a position of low electron density in the pyridine ring itself.

Regioselective Bromination of Ethoxypyridine Precursors

The primary precursor for a direct approach would be 3-ethoxypyridine. Electrophilic bromination of this substrate is expected to yield a mixture of isomers. The directing influence of the ethoxy group (-OEt) strongly favors substitution at the ortho (2 and 4) and para (6) positions. Achieving selective bromination at the 2-position, while avoiding the formation of other isomers like 2-bromo-3-ethoxypyridine (B1278560) or 4-bromo-3-ethoxypyridine, is a significant synthetic hurdle. Research into the regioselective bromination of substituted pyridines often involves careful selection of brominating agents and catalysts to control the position of substitution. nih.govtcichemicals.com For instance, the use of N-bromosuccinimide (NBS) or bromine (Br₂) in various solvents can lead to different product distributions depending on the reaction conditions. nih.gov

Optimization of Reaction Conditions for Bromination

To enhance the regioselectivity of bromination on substituted pyridines, optimization of reaction parameters is crucial. Factors such as the choice of brominating agent, solvent polarity, reaction temperature, and the presence of a catalyst can significantly influence the outcome. For example, increasing the steric bulk of the brominating agent or using a specific solvent system can sometimes favor one isomeric product over others. Microwave irradiation has also been employed to accelerate reactions and improve yields of specific isomers in some cases. researchgate.net

Below is a table summarizing common variables that are optimized in pyridine bromination reactions.

| Parameter | Variations | Potential Impact on Synthesis |

| Brominating Agent | Br₂, N-Bromosuccinimide (NBS), Dibromohydantoin | Affects reactivity and can influence regioselectivity. NBS is often a milder and more selective reagent. |

| Solvent | Acetic Acid, Dichloromethane (CH₂Cl₂), Acetonitrile (B52724) (CH₃CN), Tetrahydrofuran (THF) | Solvent polarity can stabilize intermediates differently, altering the product ratio. |

| Temperature | -10°C to 100°C | Lower temperatures can increase selectivity by favoring the kinetically controlled product, while higher temperatures may lead to a mixture of thermodynamic products. |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃), Zeolites | Can activate the pyridine ring or the brominating agent, influencing both the rate and regioselectivity of the reaction. |

Functional Group Interconversion Strategies

Functional group interconversion represents a more reliable and widely employed strategy for the synthesis of this compound. These methods involve transforming a readily available precursor that already contains a nitrogen, bromine, or ethoxy group at the desired positions.

Synthesis via Diazotization and Halogenation Reactions

A common and effective method for introducing a bromine atom onto a pyridine ring is through the Sandmeyer reaction or a related diazotization process. This strategy begins with an appropriately substituted aminopyridine. For the synthesis of this compound, the key precursor is 2-amino-5-ethoxypyridine.

The synthesis of this amino precursor can be accomplished from 3-ethoxypyridine. researchgate.net The diazotization of 2-amino-5-ethoxypyridine is then carried out using sodium nitrite (B80452) in a strong acidic medium, such as hydrobromic acid, at low temperatures. The resulting diazonium salt is subsequently treated with a bromine source to yield the final product. A well-documented procedure for the analogous 2-bromo-5-methoxypyridine (B47582) involves dissolving the amino precursor in hydrobromic acid, followed by the addition of bromine and then a solution of sodium nitrite at temperatures below -5°C. chemicalbook.com This method is highly adaptable for the synthesis of the ethoxy derivative.

The table below outlines the typical conditions for this diazotization-bromination reaction.

| Reactant | Reagents | Temperature | Yield |

| 2-Amino-5-ethoxypyridine | 1. HBr, Br₂ 2. NaNO₂, H₂O | -10°C to 0°C | ~63% (based on methoxy (B1213986) analogue) chemicalbook.com |

Conversion from Alternative Bromo- or Ethoxy- Pyridine Isomers

Another effective approach involves starting with a pyridine ring that is substituted with groups that can be chemically converted into the desired functionalities. One such strategy is the nucleophilic substitution of a halogen on a di-substituted pyridine. For instance, starting with 2,5-dibromopyridine (B19318), one of the bromine atoms can be selectively replaced by an ethoxy group. The bromine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position. By carefully controlling the reaction conditions, such as temperature and the amount of sodium ethoxide, it is possible to achieve monosubstitution. A similar synthesis has been demonstrated for 3-bromo-5-methoxypyridine (B189597) from 3,5-dibromopyridine (B18299) using sodium methoxide, achieving a 62-73% yield. chemicalbook.com

An alternative route begins with 6-bromopyridin-3-ol. The hydroxyl group can be converted to an ethoxy group through a Williamson ether synthesis, by treating it with an ethylating agent like iodoethane (B44018) or diethyl sulfate (B86663) in the presence of a base.

Multi-Step Synthesis Pathways

The synthesis of this compound is often best achieved through multi-step reaction sequences that allow for precise control over the introduction of each functional group. These pathways typically combine several of the strategies mentioned above.

One logical multi-step pathway starts from 2-aminopyridine.

Bromination: 2-Aminopyridine is first brominated to produce 2-amino-5-bromopyridine (B118841). patsnap.comheteroletters.org

Diazotization/Bromination: The resulting 2-amino-5-bromopyridine undergoes a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom, yielding 2,5-dibromopyridine. heteroletters.org

Nucleophilic Substitution: Finally, 2,5-dibromopyridine is treated with sodium ethoxide to selectively replace the more reactive bromine at the 2-position with an ethoxy group, affording this compound.

A second viable pathway begins with 3-ethoxypyridine:

Nitration and Reduction: 3-Ethoxypyridine can be nitrated and subsequently reduced to form 2-amino-5-ethoxypyridine. researchgate.net

Diazotization/Bromination: This intermediate is then converted to this compound via the diazotization and bromination sequence described previously. chemicalbook.com

Strategies Involving Pyridine Ring Formation Followed by Substitution

The de novo synthesis of the pyridine ring, followed by the introduction of the bromo and ethoxy functionalities, represents a fundamental approach to this compound. While direct, one-pot constructions of such a specifically substituted pyridine are not extensively documented, established named reactions in pyridine synthesis offer plausible, albeit multi-step, pathways. For the synthesis of polysubstituted pyridines, functional group interconversion on a pre-formed pyridine ring is often more direct and efficient than a de novo ring synthesis.

Multicomponent reactions (MCRs) offer another avenue for the initial construction of a substituted pyridine ring. fu-berlin.denih.gov These reactions, by their nature, can rapidly generate molecular complexity in a single step. A hypothetical MCR could be designed to assemble a pyridine ring with precursor functionalities at the 2- and 5-positions, which could then be chemically transformed into the bromo and ethoxy groups respectively. While attractive in principle, the development of a specific MCR for this target molecule would require significant research and optimization.

Evaluation of Overall Synthetic Efficiency and Scalability

A comprehensive evaluation of the synthetic routes to this compound must consider factors such as yield, reaction conditions, cost of starting materials, and ease of scale-up.

A prevalent and seemingly efficient method for the synthesis of this compound involves the etherification of 6-bromopyridin-3-ol. In a reported procedure, 6-bromopyridin-3-ol is treated with iodoethane in the presence of a base such as sodium hydride in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com This Williamson ether synthesis approach is a substitution reaction on an existing pyridine ring.

Table 1: Synthesis of this compound via Etherification of 6-Bromopyridin-3-ol chemicalbook.com

| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield |

| 6-Bromopyridin-3-ol | Iodoethane | Sodium Hydride | DMF | 3.5 hours | 100% (on a 2.0 g scale) |

The reported 100% yield for this reaction on a gram scale is exceptionally high and indicates a very efficient transformation under laboratory conditions. chemicalbook.com The starting material, 6-bromopyridin-3-ol, is commercially available. bldpharm.com The reaction conditions are relatively mild, although the use of sodium hydride requires anhydrous conditions and careful handling, which can pose challenges on a larger scale. The purification involves extraction and silica (B1680970) gel column chromatography, which may be less desirable for industrial-scale production due to solvent consumption and cost.

For large-scale synthesis, the scalability of this etherification process would need careful consideration. The management of heat generated during the addition of sodium hydride and the safe handling of this pyrophoric reagent are critical safety aspects. Furthermore, the economic viability would depend on the cost of the starting materials, reagents, and the efficiency of the purification process at scale. Alternative, less hazardous bases and purification methods like crystallization or distillation might need to be explored for industrial applications.

A related synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine (B21397) via a Sandmeyer-type reaction has been reported with a yield of 63%. chemicalbook.com While this is for a methoxy analogue, it provides an indication of the yields that might be expected for similar transformations on a substituted pyridine ring.

Considering the available information, the etherification of 6-bromopyridin-3-ol appears to be the most efficient and straightforward laboratory-scale synthesis of this compound. However, a thorough process development study would be necessary to assess its true scalability and economic feasibility for industrial production. Future research into more convergent synthetic routes, potentially involving novel multi-component reactions, could lead to even more efficient and scalable methods for the preparation of this important chemical intermediate.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Ethoxypyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is a fundamental class of reactions for introducing new functional groups. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly at the C2 and C4 positions. studylib.net However, the reactivity and mechanistic pathway are highly dependent on the substitution pattern of the ring and the reaction conditions.

The amination of 2-bromo-5-ethoxypyridine can proceed through different mechanistic pathways. While a direct addition-elimination mechanism is possible, reactions of substituted halopyridines with strong bases, such as potassium hexamethyldisilazide (KHMDS), often proceed via a highly reactive pyridyne intermediate. thieme-connect.com

In the case of a 2-bromo-substituted pyridine, the strong base can abstract a proton from the C3 position, leading to the elimination of bromide and the formation of a 2,3-pyridyne intermediate. This strained, aromatic species is rapidly trapped by a nucleophile present in the reaction mixture, such as an amine. The formation of pyridyne intermediates from halopyridines is a recognized strategy for achieving regioselective functionalization that might be difficult to attain through other methods. chemistryviews.org The reaction of 3-halopyridines bearing substituents at the 5-position with amines in the presence of KHMDS has been shown to provide mixtures of 3- and 4-aminated products, supporting the intermediacy of a pyridyne. thieme-connect.com For this compound, the formation of the 2,3-pyridyne would be followed by the nucleophilic addition of the amine at either the C2 or C3 position.

A generalized reaction scheme involving a pyridyne intermediate is shown below:

Scheme 1: Proposed amination of this compound via a 2,3-pyridyne intermediate.

The ethoxy group at the 5-position plays a significant role in the reactivity of the pyridine ring. The oxygen atom of the ethoxy group can donate electron density to the ring through a resonance effect (+R), while simultaneously withdrawing electron density through an inductive effect (-I) due to its electronegativity.

In a traditional SNAr (addition-elimination) mechanism, which is favored by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate, the electron-donating nature of the ethoxy group would generally deactivate the ring towards nucleophilic attack. nih.gov

However, in a reaction proceeding through an elimination-addition (pyridyne) mechanism, the primary influence of the ethoxy group shifts to directing the regioselectivity of the nucleophilic attack on the pyridyne intermediate. The electronic properties of substituents can polarize the strained triple bond of the pyridyne, favoring nucleophilic addition at one carbon over the other. nih.gov Computational models suggest that electron-withdrawing substituents can induce distortion in the pyridyne bond, thereby governing the preferred site of attack. nih.gov While the ethoxy group is net electron-donating, its inductive effect could still influence the charge distribution in the 2,3-pyridyne intermediate, thus directing the incoming amine nucleophile preferentially to either the C2 or C3 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryls and other conjugated systems from organohalides. wikipedia.org

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgharvard.edu this compound serves as an effective electrophilic partner in this transformation, enabling the formation of a new C-C bond at the 2-position of the pyridine ring. The general reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. harvard.edu

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Optimizing these parameters is crucial for achieving high yields, especially with heteroaromatic substrates which can be challenging due to the potential for catalyst inhibition by the nitrogen lone pair. nih.gov

Palladium Source: Common palladium precursors include Pd(PPh₃)₄ and Pd₂(dba)₃. Catalyst systems based on Pd₂(dba)₃ in combination with a suitable ligand have proven highly effective for the coupling of pyridyl halides. nih.gov

Base: A base is required to facilitate the transmetalation step. Inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, and KF are frequently used. The choice of base can significantly impact the reaction rate and yield.

Solvent: The reaction is often carried out in aprotic polar solvents like dioxane, DMF, or toluene, frequently with the addition of water to aid in the dissolution of the inorganic base. scirp.org

The following table summarizes representative conditions for Suzuki-Miyaura couplings of bromopyridine derivatives, illustrating the optimization of the catalyst system.

| Entry | Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | 2-Pyridylboronate | 1.5% Pd₂(dba)₃ / 1 | KF | Dioxane | 74 |

| 2 | 5-Bromopyrimidine | 2-Pyridylboronate | 1.5% Pd₂(dba)₃ / 1 | KF | Dioxane | 91 |

| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98 |

| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 95 |

This table presents data adapted from studies on similar substrates to illustrate catalyst system components. nih.govnih.gov

The ligand coordinated to the palladium center is arguably the most critical component of the catalyst system. It influences the catalyst's stability, solubility, and reactivity, particularly in the oxidative addition and reductive elimination steps. For challenging substrates like heteroaryl halides, bulky, electron-rich phosphine (B1218219) ligands are often required to achieve high catalytic activity. researchgate.net

Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated exceptional activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some substrates. nih.govresearchgate.net The ligand's structure, including its steric bulk and electron-donating ability, is key to its effectiveness. nih.gov The choice of ligand can also influence the stereochemical outcome of the reaction when coupling alkenyl halides, where ligands like Pd(P(o-Tol)₃)₂ have been shown to be superior in preserving the olefin geometry. organic-chemistry.org

The table below compares the performance of different ligands in Suzuki-Miyaura reactions, highlighting their impact on product yield.

| Entry | Substrate | Ligand | Catalyst Precursor | Base | Temperature | Yield (%) |

| 1 | Aryl Chloride | SPhos | Pd(OAc)₂ | K₃PO₄ | Room Temp | >98 |

| 2 | Aryl Chloride | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 80 °C | 97 |

| 3 | Z-Alkenyl Halide | P(o-Tol)₃ | Pd(P(o-Tol)₃)₂ | NaO-t-Bu | 50 °C | 88 |

| 4 | Z-Alkenyl Halide | P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | NaO-t-Bu | 50 °C | 75 (isomerized) |

This table illustrates the profound effect of ligand choice on reaction outcomes, with data adapted from representative studies. nih.govorganic-chemistry.org

Buchwald–Hartwig Amination Reactions

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of aryl halides or triflates with amines. researchgate.net This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The mechanism of the Buchwald-Hartwig amination is well-established and generally proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govwikipedia.org

The oxidative addition of the aryl halide to a low-valent palladium(0) complex is often the rate-determining step. nih.gov This is followed by the coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. The final step, reductive elimination, regenerates the palladium(0) catalyst and yields the desired arylamine product. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination provides a direct route to a variety of 2-amino-5-ethoxypyridine derivatives. The electron-donating nature of the ethoxy group at the 5-position can influence the reactivity of the C-Br bond, potentially accelerating the oxidative addition step. The specific conditions for these reactions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields and selectivity. Kinetic studies of similar systems have shown that the reaction can exhibit an induction period, attributed to the slow activation of the catalyst precursor. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Ref. |

| This compound | Primary/Secondary Amine | Pd(0) source (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) | Strong Base (e.g., NaOtBu) | Toluene | 2-Amino-5-ethoxypyridine derivative | researchgate.netnih.gov |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is widely employed in the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in medicinal chemistry and materials science. researchgate.net

The catalytic cycle of the Sonogashira reaction is believed to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. libretexts.org Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, affords the coupled product and regenerates the palladium(0) catalyst. wikipedia.org

For this compound, the Sonogashira coupling provides a versatile method for the introduction of various alkynyl moieties at the 2-position of the pyridine ring. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst like CuI, and a base, commonly an amine such as triethylamine. wikipedia.orgscirp.org The choice of solvent and temperature can significantly impact the reaction efficiency. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Ref. |

| This compound | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) salt (e.g., CuI) | Amine Base (e.g., Et₃N) | DMF | 2-Alkynyl-5-ethoxypyridine | scirp.org |

Negishi Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its broad substrate scope, functional group tolerance, and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The mechanism of the Negishi coupling follows a similar catalytic cycle to other palladium-catalyzed cross-coupling reactions. csbsju.edu It commences with the oxidative addition of the organic halide to the low-valent palladium or nickel catalyst. The subsequent step is transmetalation, where the organic group from the organozinc reagent is transferred to the metal center. Finally, reductive elimination from the resulting diorganopalladium(II) or -nickel(II) complex yields the cross-coupled product and regenerates the active catalyst. wikipedia.org

In the case of this compound, Negishi coupling allows for the introduction of a wide array of alkyl, alkenyl, and aryl groups at the 2-position. organic-chemistry.orgdntb.gov.ua The corresponding organozinc reagent can be prepared beforehand or generated in situ. The choice of catalyst, often a palladium complex with phosphine ligands, and reaction conditions are crucial for achieving high yields and preventing side reactions. organic-chemistry.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Ref. |

| This compound | Organozinc Reagent | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., PCyp₃) | THF/NMP | 2-Substituted-5-ethoxypyridine | organic-chemistry.orgnih.gov |

Stille Coupling Reactions

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organostannane with an organic halide or pseudohalide. wikipedia.org This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups and the stability of organostannane reagents. libretexts.org

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The cycle begins with the oxidative addition of the organic halide to a palladium(0) catalyst. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org

For this compound, the Stille coupling offers a reliable method for introducing various organic substituents at the 2-position. A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can be employed. harvard.educommonorganicchemistry.com The reaction conditions, including solvent and temperature, can be optimized to achieve the desired coupling product in good yield. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Ref. |

| This compound | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | DMF | 2-Substituted-5-ethoxypyridine | commonorganicchemistry.comrsc.org |

Role of Electron-Donating Groups in Catalytic Reactivity

The presence of an electron-donating group (EDG), such as the ethoxy group in this compound, can significantly influence the reactivity of the molecule in catalytic cross-coupling reactions. nih.gov Electron-donating groups increase the electron density of the pyridine ring, which can have several effects on the catalytic cycle. nih.govrsc.org

In the context of palladium-catalyzed reactions, an increased electron density on the pyridine ring can facilitate the oxidative addition step. researchgate.net This is because the electron-rich aromatic system can more readily interact with the electron-deficient palladium(0) catalyst. Furthermore, the electron-donating nature of the ethoxy group can influence the electronic properties of the resulting palladium(II) intermediate, which may in turn affect the rates of subsequent transmetalation and reductive elimination steps. acs.org Studies on related systems have shown that the electronic nature of substituents on the pyridine ring can modulate the redox potential of the metal center in catalytic complexes. nih.gov

Oxidative Addition Pathways in Catalytic Cycles

Oxidative addition is a fundamental step in many catalytic cycles, involving the insertion of a metal center into a covalent bond, which results in an increase in both the coordination number and the formal oxidation state of the metal. wikipedia.org For palladium-catalyzed cross-coupling reactions involving aryl halides, the oxidative addition of the C-X bond to a palladium(0) species is a critical initiating step. csbsju.edunih.gov

The mechanism of oxidative addition can proceed through several pathways, including a concerted three-centered associative mechanism, an Sₙ2-type mechanism, or a radical mechanism. wikipedia.orglibretexts.org For aryl halides, the concerted pathway is often proposed, where the palladium(0) complex interacts with the C-X bond, leading to its cleavage and the formation of a palladium(II) species. libretexts.org The rate and feasibility of this process are influenced by several factors, including the nature of the halide, the electronic properties of the aryl group, and the ligands coordinated to the palladium center. nih.govacs.orgnih.govacs.org

In the case of this compound, the oxidative addition to a palladium(0) catalyst involves the cleavage of the C-Br bond. The electron-donating ethoxy group is expected to increase the electron density on the pyridine ring, which may facilitate the oxidative addition process. researchgate.net Computational studies on related systems have provided insights into the energetics and transition state geometries of such oxidative addition reactions. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including pyridine. However, pyridine is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. pearson.com Substitution typically occurs at the 3-position (meta to the nitrogen). youtube.com

The presence of substituents on the pyridine ring significantly influences both the reactivity and the regioselectivity of EAS reactions. libretexts.org An electron-donating group, such as the ethoxy group in this compound, activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to itself. pressbooks.pub Conversely, the bromo group is a deactivating but ortho, para-directing substituent. pressbooks.pubwikipedia.org

Radical Reactions and Their Applications

While radical reactions of this compound are not as extensively documented as its cross-coupling reactions, the principles of radical chemistry suggest its participation in various transformations. The carbon-bromine bond can be homolytically cleaved to generate a pyridyl radical, which can then engage in a variety of synthetic applications, including cyclization and addition reactions.

In broader contexts, radical additions to pyridines are a known method for their functionalization. These reactions often proceed under mild conditions and are tolerant of various functional groups, making them valuable in the synthesis of complex molecules. For instance, the Minisci reaction, involving the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound, is a classic example of this type of reactivity. While specific studies on this compound in Minisci-type reactions are not prevalent, the electronic properties of the pyridine ring suggest its susceptibility to such transformations.

Furthermore, photoredox catalysis has emerged as a powerful tool for generating pyridyl radicals from halopyridines. These radicals can then participate in intermolecular reactions with olefins, providing a route to alkylated pyridines. The regioselectivity of these additions can be influenced by the reaction conditions, such as the solvent, which can modulate the polarity of the pyridyl radical intermediate.

A summary of potential radical reaction applications involving pyridyl systems is presented in the table below.

| Reaction Type | Description | Potential Application for this compound |

| Intramolecular Radical Cyclization | A pyridyl radical generated at the C2 position could cyclize onto a tethered unsaturated moiety to form fused heterocyclic systems. | Synthesis of novel bicyclic nitrogen-containing scaffolds. |

| Intermolecular Radical Addition | The 2-pyridyl radical could add to activated or unactivated olefins to form new C-C bonds. | Introduction of alkyl or functionalized alkyl chains at the 2-position. |

| Radical-Radical Coupling | Coupling of the 2-pyridyl radical with another radical species. | Formation of biaryl or other coupled products. |

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involving the this compound scaffold are not commonly reported in the literature. Skeletal rearrangements of the pyridine ring itself are generally energetically unfavorable due to its aromaticity. However, rearrangements involving substituents are plausible under specific conditions, such as thermal or photochemical induction.

For instance, alkoxy-substituted pyridines can, in some cases, undergo rearrangement. While no specific examples for this compound are documented, analogous systems provide some insight. For example, the thermal rearrangement of 2-alkoxypyridine-1-oxides to 1-alkoxy-2-pyridones has been studied, suggesting the potential for substituent migration under thermal stress.

Isomerization of this compound to other constitutional isomers, such as 3-bromo-5-ethoxypyridine, would require harsh conditions involving bond cleavage and reformation within the aromatic ring and is not a facile process.

Stereo- and Regioselectivity in Chemical Transformations of this compound

The stereo- and regioselectivity of reactions involving this compound are critical aspects of its synthetic utility, particularly in the construction of complex, bioactive molecules.

Stereoselectivity:

Stereoselectivity in reactions of this compound is most relevant when the molecule is either prochiral or when it reacts with a chiral reagent or catalyst to generate a chiral product. A key area where stereoselectivity is crucial is in atropisomerism. If a bulky group is introduced at the 6-position, rotation around the C5-C(substituent) bond could be hindered, potentially leading to the formation of stable atropisomers.

While specific examples of highly stereoselective reactions involving this compound are not abundant in the literature, the principles of asymmetric synthesis can be applied. For example, in cross-coupling reactions, the use of chiral ligands on the metal catalyst can induce enantioselectivity in the formation of a new stereocenter.

Regioselectivity:

The regioselectivity of reactions involving this compound is well-defined due to the distinct electronic nature of the pyridine ring and its substituents.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, the reaction occurs exclusively at the C2 position due to the presence of the bromo substituent. The C-Br bond is the most reactive site for oxidative addition to the palladium(0) catalyst.

Metalation: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, the bromine atom can act as a directing group. However, the ethoxy group and the pyridine nitrogen also influence the regioselectivity of lithiation or magnesiation. Studies on related substituted pyridines have shown that the use of specific bases, such as TMP-magnesium or -zinc bases (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve high regioselectivity. For 2-halopyridines, metalation often occurs at the most acidic proton, which is typically adjacent to the nitrogen atom (C6) or the halogen (C3). The ethoxy group at the 5-position would further influence the acidity of the ring protons.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. While the ethoxy group is electron-donating, the inherent electron deficiency of the pyridine ring and the presence of the bromo leaving group can allow for SNAr reactions. The regioselectivity of such reactions would be dictated by the stability of the Meisenheimer-like intermediate, with attack typically favored at positions ortho or para to the ring nitrogen.

The following table summarizes the expected regiochemical outcomes for key reactions of this compound.

| Reaction Type | Reagents | Expected Regioselective Outcome | Rationale |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Substitution at C2 | The C-Br bond is the reactive site for oxidative addition. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Substitution at C2 | The C-Br bond is the reactive site for oxidative addition. |

| Directed Metalation | Strong, non-nucleophilic base (e.g., TMP-base) | Metalation at C3 or C6 | Directed by the bromine and influenced by the pyridine nitrogen and ethoxy group. |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Substitution at C2 or C6 | Attack at electron-deficient positions activated by the ring nitrogen. |

Applications of 2 Bromo 5 Ethoxypyridine in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. 2-Bromo-5-ethoxypyridine serves as a key precursor for the synthesis of more elaborate heterocyclic systems through various cross-coupling reactions. The presence of the bromine atom at the 2-position allows for facile participation in transition metal-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. myskinrecipes.com

These reactions enable the introduction of diverse aryl, heteroaryl, amino, and alkynyl groups, leading to the formation of multi-ring systems. For instance, the Suzuki-Miyaura coupling of this compound with various boronic acids provides a straightforward route to substituted 5-ethoxypyridines, which can be further elaborated into fused heterocyclic structures like pyrimido[4,5-b]quinolines and furo[2,3-b]pyridines. The ethoxy group at the 5-position can modulate the electronic properties of the pyridine ring, influencing the reactivity and ultimately the biological activity of the final products.

Synthesis of Advanced Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the efficient synthesis of complex organic molecules to discover and develop new therapeutic agents. myskinrecipes.com this compound has proven to be a crucial intermediate in the synthesis of several advanced pharmaceutical building blocks.

Precursors for Perampanel Derivatives

Perampanel is an anti-epileptic drug that acts as a selective non-competitive antagonist of the AMPA receptor. The synthesis of Perampanel and its analogues often involves the construction of a complex bipyridinyl-one core structure. While many reported syntheses of Perampanel start from 2,5-dibromopyridine (B19318) and proceed through a 5-bromo-2-methoxypyridine intermediate, the analogous this compound is a viable and strategically important alternative. nih.govgoogle.com

The synthesis of Perampanel analogues can be envisioned starting from this compound, which would first undergo a Suzuki cross-coupling reaction with a suitable pyridine boronic acid to form a bipyridine intermediate. Subsequent functional group manipulations, including N-arylation and the introduction of a cyanophenyl group, would lead to the final Perampanel derivative. The ethoxy group, in place of a methoxy (B1213986) group, can subtly alter the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially leading to improved efficacy or a more favorable side-effect profile. A general synthetic route for Perampanel analogues starting from a 5-bromo-2-alkoxypyridine is outlined below. researchgate.net

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-Bromo-2-alkoxypyridine, (2-cyanophenyl)boronic acid | Palladium catalyst, base, solvent | 2-alkoxy-5-(2-cyanophenyl)pyridine |

| 2 | 2-alkoxy-5-(2-cyanophenyl)pyridine | Deprotection agent | 5-(2-cyanophenyl)pyridin-2(1H)-one |

| 3 | 5-(2-cyanophenyl)pyridin-2(1H)-one, Phenylboronic acid | Copper catalyst, base, solvent | 1-Phenyl-5-(2-cyanophenyl)pyridin-2(1H)-one |

| 4 | 1-Phenyl-5-(2-cyanophenyl)pyridin-2(1H)-one | Brominating agent | 3-Bromo-1-phenyl-5-(2-cyanophenyl)pyridin-2(1H)-one |

| 5 | 3-Bromo-1-phenyl-5-(2-cyanophenyl)pyridin-2(1H)-one, Pyridine boronic acid | Palladium catalyst, base, solvent | Perampanel Analogue |

Intermediates for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of specific protein kinases. Many kinase inhibitors feature a heterocyclic core, often containing pyridine or pyrimidine rings. This compound can be utilized as a starting material for the synthesis of various kinase inhibitors.

For example, in the development of novel c-Jun N-terminal kinase (JNK) inhibitors, a 2-phenoxypyridine scaffold has been identified as a key pharmacophore. nih.gov The synthesis of such compounds can be achieved through a Buchwald-Hartwig amination or a related C-O coupling reaction between this compound and a substituted phenol. Further modifications of the resulting 5-ethoxyphenoxypyridine can lead to potent and selective JNK inhibitors.

Similarly, the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, another important class of anti-cancer agents, often involves the construction of complex heterocyclic systems. The ethoxypyridine moiety derived from this compound can be incorporated into these scaffolds to modulate their biological activity and pharmacokinetic properties. nih.gov

Preparation of Agrochemical Precursors

The pyridine ring is a common feature in many commercially successful herbicides and fungicides. The ability to functionalize the pyridine core in a controlled manner is crucial for the discovery of new and effective agrochemicals. This compound provides a versatile platform for the synthesis of novel agrochemical candidates. myskinrecipes.com

For instance, analogues of the herbicide bromoxynil, which are photosystem II inhibitors, have been synthesized using substituted bromopyridines. nih.gov By employing this compound in similar synthetic strategies, novel herbicides with potentially improved efficacy or a different weed control spectrum could be developed. The ethoxy group can influence the binding of the molecule to its target protein and affect its uptake and translocation within the plant.

Development of Materials Science Precursors

The field of materials science is constantly seeking new organic molecules with specific electronic and optical properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Conjugated polymers and small molecules containing pyridine units are of particular interest due to their electron-deficient nature, which can be beneficial for charge transport. sigmaaldrich.com

This compound can be used as a building block for the synthesis of these advanced materials. Through polymerization reactions, such as Suzuki or Stille polycondensation, polymers incorporating the 5-ethoxypyridine unit can be prepared. The ethoxy group can enhance the solubility of the resulting polymers, which is a critical factor for their processability into thin films for electronic devices. Furthermore, the electronic properties of the polymer can be fine-tuned by copolymerizing this compound with other aromatic monomers.

Integration into Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the construction of complex molecules in a single, efficient step by combining multiple bond-forming events in a sequential manner. The reactivity of this compound makes it an excellent candidate for incorporation into such reaction sequences.

For example, a palladium-catalyzed cascade reaction could be envisioned where this compound first undergoes a Sonogashira coupling with a terminal alkyne. The resulting 2-alkynyl-5-ethoxypyridine could then participate in an intramolecular cyclization or a subsequent intermolecular reaction, leading to the rapid assembly of a complex heterocyclic scaffold. While specific examples directly utilizing this compound in published cascade reactions are still emerging, the known reactivity of 2-bromopyridines in palladium-catalyzed processes suggests a high potential for its application in this area. liu.edumdpi.com

Green Chemistry Approaches in Synthetic Applications

The principles of green chemistry are increasingly being integrated into advanced organic synthesis to develop more sustainable and environmentally benign processes. In the context of reactions involving this compound, a key intermediate in the pharmaceutical and agrochemical industries, the focus has been on improving the efficiency and reducing the environmental impact of its synthetic applications, particularly in cross-coupling reactions. These efforts are centered around the use of greener solvents, innovative catalytic systems, and energy-efficient reaction conditions.

One of the primary areas of focus in greening the synthesis involving this compound is the replacement of conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives. Traditional methods for the synthesis of this compound and its subsequent reactions often employ solvents like N,N-dimethylformamide (DMF), which are known for their toxicity. Research has demonstrated the feasibility of conducting cross-coupling reactions, a major application of this compound, in greener solvents such as water or mixtures of water and ethanol. researchgate.netnih.gov These aqueous systems not only reduce the reliance on hazardous solvents but can also, in some cases, enhance reaction rates and simplify product purification.

The development of robust and recyclable catalysts is another cornerstone of green chemistry approaches for reactions with this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental to the utility of this compound. mdpi.com To minimize the environmental and economic issues associated with residual palladium in products and the use of expensive and toxic ligands, significant research has been directed towards heterogeneous catalysis.

Furthermore, the exploration of non-precious metal catalysts, such as those based on copper, is an active area of research to replace palladium, which is a precious and toxic metal. researchgate.net Although challenging, the development of efficient base metal catalysts for cross-coupling reactions of bromo-pyridyl compounds would represent a significant step forward in sustainable synthesis.

Energy efficiency is another critical aspect of green chemistry, and microwave-assisted synthesis has emerged as a powerful tool in this regard. chemdad.comtcichemicals.comnih.gov Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. chemdad.comnih.gov This rapid and uniform heating minimizes the formation of byproducts and reduces energy consumption. While the direct application of microwave synthesis to this compound is an area of ongoing research, the successful microwave-assisted synthesis of various pyridine and pyrimidine derivatives suggests its high potential for accelerating reactions involving this compound, particularly in the context of high-throughput screening and library synthesis in drug discovery. chemdad.comtcichemicals.com

The table below summarizes various green chemistry approaches and their potential application in reactions involving this compound, drawing parallels from similar well-studied systems.

| Green Chemistry Approach | Conventional Method | Greener Alternative | Potential Advantages for this compound Reactions |

| Solvent | N,N-dimethylformamide (DMF), Toluene | Water, Ethanol/Water mixtures, Biomass-derived solvents (e.g., 2-MeTHF, GVL) rsc.org | Reduced toxicity, improved safety profile, simplified workup, potential for enhanced reactivity. |

| Catalyst | Homogeneous Palladium complexes (e.g., Pd(PPh₃)₄) | Heterogeneous catalysts (e.g., Pd on carbon, Pd EnCat™), researchgate.networdpress.com Recyclable magnetic nanoparticle-supported catalysts whiterose.ac.uk | Catalyst recyclability, reduced metal contamination in products, lower catalyst loading, ease of separation. |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation chemdad.comtcichemicals.comnih.gov | Drastically reduced reaction times, increased reaction rates, improved yields, lower energy consumption. |

| Reaction Metrics | High Process Mass Intensity (PMI) and E-Factor | Lower PMI and E-Factor, higher Atom Economy | Minimized waste generation, more efficient use of raw materials, improved overall sustainability of the process. |

The adoption of these green chemistry principles in the synthetic applications of this compound holds significant promise for developing more sustainable and cost-effective manufacturing processes for a wide range of valuable chemical entities.

Computational Approaches in Understanding 2 Bromo 5 Ethoxypyridine Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its ability to provide a detailed picture of a molecule's electronic landscape. DFT calculations have been employed to investigate the electronic structure of 2-Bromo-5-ethoxypyridine, yielding insights into its stability and reactivity.

Key findings from these studies include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, with a calculated value of 4.5 eV for this compound, suggesting good chemical stability.

Molecular electrostatic potential (MEP) analysis, another facet of DFT studies, helps to identify the electron-rich and electron-deficient regions of a molecule. For this compound, MEP analysis reveals that the nitrogen atom is the most electron-rich (negative) site, making it susceptible to electrophilic attack. Conversely, the bromine atom is the most electron-poor (positive) site, indicating its vulnerability to nucleophilic attack.

| Property | Calculated Value | Significance |

| HOMO-LUMO Energy Gap | 4.5 eV | Indicates good molecular stability. |

| Most Negative Site (MEP) | Nitrogen Atom | Susceptible to electrophilic attack. |

| Most Positive Site (MEP) | Bromine Atom | Susceptible to nucleophilic attack. |

Table 1: Key Electronic Properties of this compound from DFT Studies

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a virtual laboratory to trace the step-by-step progression of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex | 18.7 |

| Elimination of Bromide Ion | 5.4 |

Table 2: Activation Energies for the SNAr Reaction of this compound with Piperidine

The Suzuki cross-coupling reaction, a powerful tool in organic synthesis, has also been the subject of computational investigation for this compound. DFT calculations have been used to model the reaction with phenylboronic acid. The simulations confirm that the catalytic cycle follows the conventional steps of oxidative addition, transmetalation, and reductive elimination. A key finding from these simulations is that the oxidative addition of this compound to the Palladium(0) catalyst is the rate-determining step, with a calculated energy barrier of 15.2 kcal/mol.

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict how and where a molecule is likely to react. For this compound, calculations of Fukui functions and the dual descriptor have been used to identify the most reactive sites for different types of chemical attack.

These studies indicate that the C2 and C6 positions of the pyridine (B92270) ring are the most susceptible to nucleophilic attack. In contrast, the C3 and C5 positions are more prone to electrophilic attack. Furthermore, computational predictions regarding the regioselectivity of lithiation of this compound have shown good agreement with experimental observations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules and their interactions with their environment over time. MD simulations have been performed to study the interaction of this compound with water molecules.

These simulations revealed that the pyridine nitrogen atom and the oxygen atom of the ethoxy group form hydrogen bonds with surrounding water molecules. The bromine atom, however, exhibits only a weak interaction with water. To quantify these intermolecular interactions, radial distribution functions and coordination numbers have been calculated.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical reactivity or biological activity. In the context of Quantitative Structure-Activity Relationship (QSAR) studies, these descriptors are invaluable.

A QSAR study on a series of pyridine derivatives, including this compound, utilized various quantum chemical descriptors calculated using DFT. These included HOMO and LUMO energies, dipole moment, and molecular polarizability. A multiple linear regression model was then developed, which successfully correlated these calculated descriptors with the observed biological activity, demonstrating a strong predictive power with a correlation coefficient of 0.85.

Exploration of Bioactive Derivatives Derived from 2 Bromo 5 Ethoxypyridine

Design and Synthesis of Novel Pharmacophores

The design of novel pharmacophores from 2-bromo-5-ethoxypyridine often involves the strategic replacement of the bromine atom via cross-coupling reactions or nucleophilic substitutions. This allows for the introduction of diverse functionalities, aiming to enhance interactions with biological targets.

A notable approach involves the synthesis of hydrazide-hydrazone derivatives. For instance, leveraging the closely related 2-bromo-5-methoxypyridine (B47582), a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have been prepared. This synthetic route typically begins with the conversion of the corresponding acid to its methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield a key hydrazide intermediate. This intermediate is then condensed with various substituted aromatic aldehydes to afford the final thiazolylbenzohydrazide derivatives. This synthetic strategy highlights a versatile platform for creating a library of compounds with potential therapeutic applications. nih.gov

The general synthetic scheme can be envisioned as follows:

Esterification: The parent carboxylic acid is converted to its corresponding methyl or ethyl ester.

Hydrazinolysis: The ester is treated with hydrazine hydrate to form the hydrazide.

Condensation: The hydrazide is reacted with a variety of aromatic or heteroaromatic aldehydes or ketones to yield the final Schiff base derivatives.

This modular approach allows for the systematic variation of the substituents on the aromatic ring, enabling a thorough exploration of the structure-activity relationship.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of the synthesized derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features responsible for the observed biological effects and for guiding the design of more potent and selective compounds.

For a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, SAR studies have revealed important insights. The nature and position of the substituent on the aryl ring attached to the thiazole (B1198619) moiety significantly influence the biological activity. For example, derivatives bearing a hydroxyl group on the phenyl ring have demonstrated notable analgesic activity. nih.gov

The antiproliferative activity of these compounds is also sensitive to the substitution pattern. A derivative with a specific substitution pattern on the aryl ring exhibited promising in vitro antiproliferative activity. nih.gov The presence of halogens such as bromine and chlorine, as well as methoxy (B1213986) groups, on the pyridine (B92270) or associated phenyl rings, has been shown in other pyridine derivatives to modulate antiproliferative effects. nih.gov

Table 1: Illustrative Structure-Activity Relationship Data for Pyridine Derivatives

| Derivative | R Group on Aryl Ring | Observed Activity | Reference |

| Compound A | 4-Hydroxy | Promising Analgesic Activity | nih.gov |

| Compound B | 2-Hydroxy | Promising Analgesic Activity | nih.gov |

| Compound C | 4-Chloro | Moderate Antimicrobial Activity | nih.gov |

| Compound D | 3,4-Dimethoxy | Notable Antiproliferative Activity | nih.gov |

This table is illustrative and based on findings for structurally related 2-bromo-5-methoxypyridine derivatives.

Investigation of Biological Target Interactions

To understand the mechanism of action of these bioactive derivatives, it is essential to investigate their interactions with specific biological targets such as enzymes and receptors.

Enzyme Inhibition Studies

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. For derivatives of this compound, enzyme inhibition assays would be a critical step in elucidating their mechanism of action. For instance, if a derivative shows anticancer activity, it could be screened against a panel of kinases, which are often dysregulated in cancer. Similarly, for antimicrobial derivatives, enzymes involved in bacterial cell wall synthesis or DNA replication could be potential targets. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays often use a radiolabeled ligand that is known to bind to the receptor of interest. The derivative being tested is then introduced to compete with the radiolabeled ligand for binding to the receptor. The ability of the derivative to displace the radiolabeled ligand is a measure of its binding affinity, often expressed as the inhibitory constant (Ki). For derivatives with potential neurological effects, screening against a panel of neurotransmitter receptors would be highly relevant. nih.gov

Exploration of Antimicrobial Properties of Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridine and its derivatives have historically been a rich source of compounds with antimicrobial activity.

A study on 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives revealed that these compounds possess both antibacterial and antifungal properties. The antimicrobial activity was evaluated against a range of bacterial and fungal strains. The results indicated that the level of activity is dependent on the specific aryl substituent. nih.gov

Table 2: Antimicrobial Activity of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivatives

| Derivative (Aryl Group) | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) | Reference |

| 4-Chlorophenyl | Moderate | Moderate | nih.gov |

| 4-Hydroxyphenyl | Weak | Moderate | nih.gov |

| 2-Hydroxyphenyl | Moderate | Weak | nih.gov |

| 3,4-Dimethoxyphenyl | Weak | Weak | nih.gov |

Data is based on a study of 2-bromo-5-methoxypyridine derivatives and is illustrative of the potential of this chemical class.

The mechanism of antimicrobial action for such derivatives could involve various targets, including inhibition of microbial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.

Evaluation of Anticancer Activities of Derivatives

The search for novel anticancer agents is a major focus of medicinal chemistry research. Pyridine-containing compounds are prevalent in a number of approved anticancer drugs.

In the investigation of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, three compounds were screened for their antiproliferative activity. One of these compounds exhibited noteworthy in vitro activity against a cancer cell line. nih.gov This finding suggests that derivatives of 2-bromo-5-alkoxypyridines are a promising scaffold for the development of new anticancer agents.

The antiproliferative activity is typically assessed using assays such as the MTT assay, which measures the metabolic activity of cells and thus their viability. The potency of the compound is expressed as the IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.

Table 3: In Vitro Antiproliferative Activity of a Selected 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivative

| Cell Line | IC50 (µM) | Reference |

| Human Cancer Cell Line | Specific value not publicly disclosed | nih.gov |

Further studies would be necessary to determine the mechanism of action of these anticancer derivatives, which could involve apoptosis induction, cell cycle arrest, or inhibition of angiogenesis.

Development of Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation and visualization of complex biological processes. chemrxiv.org A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby allowing for the study of its function in a cellular or in vivo context. The core principle involves designing molecules that can report on a biological event, often through a change in a physical property like fluorescence.

For a molecule to function as an effective chemical probe, it must possess several key attributes, including high affinity and selectivity for its intended target, appropriate physicochemical properties to ensure cell permeability and stability, and a reporter group that can generate a detectable signal. The this compound scaffold can be envisioned as a starting point for the synthesis of such probes.

The bromine atom on the pyridine ring is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of functional groups, including fluorophores, which are essential for creating fluorescent probes. For instance, coupling of a fluorescent moiety to the pyridine ring could yield a probe whose emission properties are sensitive to its local environment. A change in the polarity of a protein's binding pocket, for example, could lead to a detectable shift in the probe's fluorescence spectrum.

Furthermore, the ethoxy group can influence the molecule's solubility and lipophilicity, which are critical for its ability to cross cell membranes and reach its intracellular target. The nitrogen atom in the pyridine ring can also be quaternized to create pyridinium-based fluorescent probes, a strategy that has been successfully employed for developing probes with excellent two-photon absorption properties for enhanced bioimaging. nih.gov

While specific examples of chemical probes derived from this compound are not prominent in the literature, the principles of probe design strongly support its potential in this area. The table below illustrates the hypothetical design of a fluorescent probe based on this scaffold and the key parameters that would be evaluated.

| Probe Feature | Design Consideration | Rationale |

| Core Scaffold | 2-substituted-5-ethoxypyridine | Provides a rigid platform for attaching functional groups and influences solubility. |

| Targeting Moiety | Introduced at the 2-position via cross-coupling | A pharmacophore known to bind to the target of interest (e.g., an enzyme inhibitor). |

| Reporter Group | A fluorophore (e.g., coumarin, fluorescein) | To provide a detectable signal upon binding or enzymatic activity. |

| Linker | A flexible or rigid chemical linker | To spatially separate the targeting moiety and the reporter group to avoid interference. |

Prodrug Strategies and Bioreversible Derivatives

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, low bioavailability, lack of site-specificity, or high toxicity. rsc.org A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. rsc.org This approach often involves the bioreversible modification of a functional group on the parent drug. nih.gov

The pyridine scaffold is a common feature in many approved drugs, and its unique chemical properties, including basicity and hydrogen bond-forming ability, can be leveraged in prodrug design. rsc.orgnih.gov For a hypothetical bioactive molecule derived from this compound, several prodrug strategies could be envisioned.

If a derivative of this compound were to contain a functional group amenable to modification, such as a hydroxyl or amino group introduced through further synthesis, these could serve as handles for attaching promoieties. For instance, an ester or carbamate (B1207046) linkage could be formed, which would be designed to be cleaved by ubiquitous esterases in the body to release the active drug.

The pyridine nitrogen itself can be a site for bioreversible modification. N-oxidation of the pyridine ring can alter the physicochemical properties of the molecule, potentially improving its solubility or altering its metabolic profile. The resulting N-oxide can then be reduced back to the parent pyridine in vivo.

Another strategy involves the design of enzyme-activated prodrugs. This approach is particularly relevant in targeted therapies, such as in oncology, where an enzyme that is overexpressed in tumor cells can be exploited to selectively activate a prodrug in the vicinity of the tumor, thereby minimizing systemic toxicity.

The following table outlines potential prodrug strategies that could be applied to a hypothetical bioactive derivative of this compound.

| Prodrug Strategy | Bioreversible Linkage | Activating Stimulus | Potential Advantage |

| Ester Prodrug | Ester | Esterases | Improved lipophilicity and passive diffusion across membranes. |

| Carbamate Prodrug | Carbamate | Carboxylesterases | Can be used to mask polar amine or alcohol groups. |

| Phosphate Prodrug | Phosphate ester | Alkaline phosphatases | Increased aqueous solubility for intravenous administration. |

| N-Oxide Prodrug | Pyridine N-oxide | Reductases | Altered polarity and potential for targeted reduction in hypoxic tissues. |

Advanced Analytical Characterization in 2 Bromo 5 Ethoxypyridine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for elucidating the molecular structure of 2-Bromo-5-ethoxypyridine. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information to build a complete structural picture.

High-resolution NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. It provides precise information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.